N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE” is a complex organic compound that features a thiolane ring, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the thiolane ring, followed by the introduction of the oxazole and thiophene rings through various coupling reactions. Common reagents used in these steps include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane and thiophene rings.
Reduction: Reduction reactions could be used to modify the oxazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in the development of new therapeutics.
Medicine
In medicine, the compound could be explored for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the production of advanced materials. Its unique chemical properties might make it suitable for applications in electronics, coatings, or polymers.
Mechanism of Action
The mechanism by which “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE: shares structural similarities with other thiolane, thiophene, and oxazole derivatives.
N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE: Lacks the thiolane ring but retains the other structural features.
Uniqueness
The uniqueness of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE” lies in its combination of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O4S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-4-6-15(7-5-14)12-22(16-8-10-28(24,25)13-16)20(23)17-11-18(26-21-17)19-3-2-9-27-19/h2-7,9,11,16H,8,10,12-13H2,1H3 |
InChI Key |
MIAGBQIEPGOPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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